phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone
Description
Phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-c]pyridine core with phenyl groups attached, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
phenyl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(15-9-5-2-6-10-15)22-12-11-17-16(13-22)18(21-20-17)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPSVOMXZUUYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589659 | |
| Record name | Phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87628-41-9 | |
| Record name | Phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include Jones reagent and TEMPO.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and boronic acids for Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions contribute to its antiproliferative effects and potential therapeutic applications.
Comparison with Similar Compounds
Phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone can be compared with other pyrazolo[4,3-c]pyridine derivatives, such as:
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Similar structure but different substitution pattern.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Exhibits potent antiproliferative activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Q & A
Q. What are the key considerations for optimizing the synthesis of phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including temperature control, solvent polarity, and catalyst choice. For pyrazolo[4,3-c]pyridine derivatives, multi-step protocols involving cyclization reactions (e.g., via α,β-unsaturated ketones) are common. Evidence from analogous compounds highlights the use of glacial acetic acid reflux for maleic anhydride coupling and free radical polymerization with benzoyl peroxide initiators to stabilize intermediates . Purification via column chromatography or recrystallization in ethanol is critical to isolate the target compound from byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via high-performance liquid chromatography (HPLC) ensures reproducibility.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural determination, as demonstrated by resolved structures of related pyrazolo[4,3-c]pyridine derivatives at 1.6–2.65 Å resolution . For solution-phase analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments and carbon frameworks, while IR spectroscopy confirms functional groups like carbonyls. Mass spectrometry (MS) validates molecular weight. Intramolecular hydrogen bonds (e.g., O–H···O or C–H···N) and π–π interactions observed in crystal packing can guide structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained from different experimental conditions for this compound?
Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles, torsion angles) often arise from variations in crystallization solvents, temperature, or lattice interactions. Employing refinement software like SHELXL with robust least-squares algorithms improves model accuracy . For high-throughput resolution, SHELXC/D/E pipelines are recommended for phase determination in twinned or low-symmetry crystals . Cross-validating data with spectroscopic results (e.g., NMR coupling constants) and computational geometry optimization (DFT calculations) reconciles structural anomalies.
Q. What methodological approaches are used to study the copolymerization behavior of this compound with acrylic acid?
Methodological Answer: Free radical polymerization in ethanol at 70°C with benzoyl peroxide initiators is a validated approach, as shown for pyrazolo[4,3-c]pyridine derivatives . Reactivity ratios (r₁, r₂) determined via Fineman-Ross or Kelen-Tüdős methods quantify monomer incorporation rates. Monitoring copolymer composition via ¹H NMR or FTIR spectroscopy reveals sequence lengths and acrylic acid distribution. Thermal analysis (DSC/TGA) assesses glass transition temperatures (Tg) and degradation profiles, linking structural modifications to material properties.
Q. How do structural modifications to the pyrazolo[4,3-c]pyridine core influence binding affinity to biological targets like CREBBP bromodomain?
Methodological Answer: Structure-activity relationship (SAR) studies using X-ray co-crystallography (e.g., CREBBP bromodomain complexes) identify critical interactions. For example, substituents at the 3-phenyl position enhance hydrophobic contacts, while tetrahydrofuran moieties improve solubility and target engagement . Competitive binding assays (SPR or ITC) quantify affinity changes, and molecular dynamics (MD) simulations (50–100 ns trajectories) predict conformational stability. Substituting electron-withdrawing groups (e.g., Cl, CF₃) at specific positions can modulate π-stacking with aromatic residues in binding pockets .
Q. What computational strategies are employed to predict the interaction mechanisms between this compound and enzymes like Cathepsin S?
Methodological Answer: Docking studies (AutoDock Vina, Schrödinger Glide) using high-resolution crystal structures (e.g., PDB: 5QC7) identify binding poses and key residues (e.g., catalytic cysteine) . MD simulations (AMBER or GROMACS) assess stability of ligand-enzyme complexes, with binding free energies calculated via MM-PBSA/GBSA. Pharmacophore modeling highlights essential features like hydrogen bond acceptors or hydrophobic regions. QSAR models trained on IC₅₀ data from analogs optimize lead compounds for inhibitory potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
